5-Methylorotic acid

Description

The exact mass of the compound 5-Methylorotic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 667244. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methylorotic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylorotic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-2-3(5(10)11)7-6(12)8-4(2)9/h1H3,(H,10,11)(H2,7,8,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBMFARVSOQVQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)NC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063257 |

Source

|

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-5-methyl-2,6-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3993-73-5 |

Source

|

| Record name | 1,2,3,6-Tetrahydro-5-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3993-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylorotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003993735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylorotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylorotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-5-methyl-2,6-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-5-methyl-2,6-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydro-5-methyl-2,6-dioxopyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLOROTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X622X6K3B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

5-Methylorotic Acid: A Technical Guide to its Role as a Pyrimidine Precursor for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-methylorotic acid and its significance as a pyrimidine precursor. The pyrimidine biosynthetic pathway is a critical process for cellular proliferation and a key target in therapeutic development, particularly in oncology. This document will dissect the metabolic fate of 5-methylorotic acid, its interaction with the key enzyme UMP synthase, and its potential applications in drug discovery. We will delve into the enzymatic conversion of this molecule, drawing parallels with well-characterized analogs, and provide detailed experimental protocols for its study. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 5-methylorotic acid's role in pyrimidine metabolism and its therapeutic potential.

Introduction: The Central Role of Pyrimidine Biosynthesis

Pyrimidine nucleotides are fundamental building blocks for DNA and RNA synthesis, and their availability is a rate-limiting factor for cellular proliferation. The de novo pyrimidine synthesis pathway, a highly conserved metabolic route, constructs the pyrimidine ring from simple precursors. A key intermediate in this pathway is orotic acid, which is converted to uridine 5'-monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[1] Due to the high demand for nucleotides in rapidly dividing cells, such as cancer cells, the enzymes of the de novo pyrimidine synthesis pathway have emerged as attractive targets for therapeutic intervention.[2][3]

This guide focuses on 5-methylorotic acid , a structural analog of orotic acid. The introduction of a methyl group at the 5-position of the pyrimidine ring has significant implications for its biological activity and metabolic fate. Understanding the interaction of 5-methylorotic acid with the pyrimidine biosynthetic machinery is crucial for harnessing its potential in drug development. The methyl group can influence the molecule's binding affinity to enzymes, its subsequent processing, and the properties of the resulting nucleotides.[4]

The De Novo Pyrimidine Biosynthesis Pathway: A Detailed Overview

The de novo synthesis of pyrimidines culminates in the production of UMP, a process catalyzed by the bifunctional enzyme UMP synthase (UMPS) .[5][6][7] This enzyme possesses two distinct catalytic domains:

-

Orotate Phosphoribosyltransferase (OPRT): This domain catalyzes the conversion of orotic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP).[8][9]

-

Orotidine 5'-Monophosphate Decarboxylase (OMPDC): This domain subsequently decarboxylates OMP to yield UMP.

The OPRT domain of UMPS is of particular interest as it is the point of entry for orotic acid and its analogs into the pyrimidine nucleotide pool. Its activity is a critical determinant of the overall flux through the pathway.

Figure 1: Overview of the de novo pyrimidine biosynthesis pathway, highlighting the central role of UMP synthase.

5-Methylorotic Acid: A Substrate or Inhibitor of UMP Synthase?

The structural similarity of 5-methylorotic acid to the natural substrate, orotic acid, strongly suggests that it interacts with the OPRT domain of UMP synthase. The critical question is whether it acts as a substrate, being converted to 5-methyluridine 5'-monophosphate, or as an inhibitor, blocking the active site.

While direct kinetic studies on 5-methylorotic acid are not extensively reported in publicly available literature, compelling evidence from studies of the closely related analog, 5-fluoroorotic acid , shows that it is a potent inhibitor of OPRT.[10] This inhibition disrupts the pyrimidine biosynthetic pathway, leading to cytotoxic effects, particularly in rapidly proliferating cells. Given the similar substitution at the 5-position, it is highly probable that 5-methylorotic acid also exhibits inhibitory activity towards OPRT.

Figure 2: Hypothesized interaction of 5-methylorotic acid with the OPRT active site, potentially leading to inhibition.

Potential as a Precursor to Modified Nucleotides

Alternatively, if 5-methylorotic acid acts as a substrate for OPRT, it would be converted to 5-methyluridine 5'-monophosphate . This modified nucleotide could then be incorporated into RNA, potentially altering its structure and function. 5-methyluridine is a known modification in certain RNA molecules and plays a role in various biological processes.[11][12] The enzymatic synthesis of 5-methyluridine from thymine and adenosine has been demonstrated, indicating cellular pathways for handling this modified nucleoside exist.[5] The ability to introduce 5-methyluridine into RNA via the de novo pathway using 5-methylorotic acid as a precursor would be a valuable tool for researchers studying RNA modification and function.

Therapeutic Potential in Drug Development

The central role of pyrimidine biosynthesis in cell proliferation makes it a prime target for anticancer drug development.[1] The most well-known example is 5-fluorouracil (5-FU) , a cornerstone of chemotherapy for various cancers.[8] 5-FU is a prodrug that is converted intracellularly to fluorinated nucleotides that inhibit thymidylate synthase and disrupt DNA and RNA synthesis.[2] The initial step in the activation of 5-FU to its active metabolites is often catalyzed by OPRT.

Given the likely interaction of 5-methylorotic acid with OPRT, it holds potential as a therapeutic agent. If it acts as an inhibitor, it could directly block pyrimidine synthesis, leading to the starvation of cancer cells for essential nucleotides. If it is a substrate, the resulting 5-methylated nucleotides could be cytotoxic or could be further metabolized to compounds that interfere with cellular processes. The development of derivatives of 5-methylorotic acid could lead to more potent and selective anticancer agents.[13]

Experimental Protocols

To facilitate research into the biological activity of 5-methylorotic acid, this section provides detailed, self-validating protocols for key experiments.

Orotate Phosphoribosyltransferase (OPRT) Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of OPRT, which can be adapted to assess the inhibitory potential of 5-methylorotic acid. The assay is based on the decrease in absorbance at 295 nm as orotic acid is consumed.[14]

Materials:

-

Purified UMP synthase or cell lysate containing OPRT activity

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT

-

Orotic acid stock solution (10 mM in water)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP) stock solution (10 mM in water)

-

5-Methylorotic acid stock solution (variable concentrations in water)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 295 nm

Protocol:

-

Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture (minus PRPP) for each sample. For a 100 µL final volume:

-

50 µL 2x Assay Buffer

-

X µL Orotic acid (to achieve desired final concentration, e.g., 20 µM)

-

Y µL 5-Methylorotic acid or vehicle control (for inhibition studies)

-

Z µL Purified enzyme or cell lysate

-

Water to bring the volume to 90 µL

-

-

Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to allow the enzyme to equilibrate with the substrate and potential inhibitor.

-

Initiate the reaction: Add 10 µL of PRPP stock solution to each well to initiate the reaction.

-

Measure absorbance: Immediately begin monitoring the decrease in absorbance at 295 nm at 37°C for 10-15 minutes, taking readings every 30 seconds.

-

Data Analysis:

-

Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the curve.

-

For inhibition studies, plot the reaction rate as a function of the 5-methylorotic acid concentration to determine the IC₅₀ value.

-

Self-Validation:

-

Negative Control: A reaction mixture without the enzyme should show no change in absorbance.

-

Positive Control: A reaction with a known OPRT inhibitor, such as 5-fluoroorotic acid, should show a dose-dependent decrease in the reaction rate.[10]

-

Substrate Dependence: The reaction rate should increase with increasing concentrations of orotic acid and PRPP until saturation is reached.

Figure 3: Workflow for the OPRT activity assay.

Analysis of 5-Methyluridine 5'-Monophosphate Formation by LC-MS/MS

This protocol outlines a method for detecting and quantifying the potential product of the OPRT-catalyzed reaction with 5-methylorotic acid, 5-methyluridine 5'-monophosphate, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cell culture or enzymatic reaction samples

-

Internal Standard (e.g., ¹³C-labeled UMP)

-

Methanol (ice-cold)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Reversed-phase C18 HPLC column

-

Triple quadrupole mass spectrometer

Protocol:

-

Sample Preparation (from cell culture):

-

Grow cells in the presence of 5-methylorotic acid for a defined period.

-

Harvest cells and quench metabolism by adding ice-cold methanol.

-

Lyse cells (e.g., by sonication) and centrifuge to remove debris.

-

Collect the supernatant containing the metabolites.

-

Spike the supernatant with a known amount of internal standard.

-

-

LC Separation:

-

Inject the prepared sample onto a C18 column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B). A typical gradient might be:

-

0-2 min: 2% B

-

2-10 min: 2-98% B

-

10-12 min: 98% B

-

12-15 min: 2% B

-

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific transition for 5-methyluridine 5'-monophosphate (e.g., m/z 339 -> m/z 97 for the phosphate group) and the internal standard.

-

Optimize the collision energy for each transition.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Generate a standard curve using known concentrations of 5-methyluridine 5'-monophosphate to quantify the amount in the samples.

-

Self-Validation:

-

Blank Samples: Analyze samples from cells not treated with 5-methylorotic acid to ensure no interfering peaks are present.

-

Spiked Samples: Spike known amounts of 5-methyluridine 5'-monophosphate into control samples to verify recovery and accuracy.

-

MS/MS Confirmation: The ratio of quantifier and qualifier ion transitions should be consistent across all samples and standards.

Data Summary and Interpretation

The following table summarizes the key enzymatic activities and the expected outcomes when studying 5-methylorotic acid.

| Enzyme/Assay | Substrate(s) | Product(s) | Expected Outcome with 5-Methylorotic Acid |

| OPRT Activity Assay | Orotic Acid, PRPP | Orotidine 5'-Monophosphate (OMP) | Inhibition: Dose-dependent decrease in the rate of orotic acid consumption. Substrate: No change in orotic acid consumption, but potential for new product formation. |

| LC-MS/MS Analysis | 5-Methylorotic Acid (in cell culture/enzymatic reaction) | 5-Methyluridine 5'-Monophosphate (hypothesized) | Substrate: Detection and quantification of 5-methyluridine 5'-monophosphate. Inhibitor: No formation of the methylated nucleotide. |

| Cell Proliferation Assay | Cancer cell lines | N/A | Inhibition: Dose-dependent decrease in cell viability, indicating cytotoxic or cytostatic effects. |

Conclusion and Future Directions

5-Methylorotic acid represents a compelling molecule at the intersection of pyrimidine metabolism and drug discovery. Its structural similarity to orotic acid positions it as a likely interactor with UMP synthase, with the potential to act as either an inhibitor or a substrate for the synthesis of modified nucleotides. The strong precedent set by 5-fluoroorotic acid suggests a high probability of inhibitory activity, making 5-methylorotic acid and its derivatives promising candidates for the development of novel anticancer therapeutics.

Future research should focus on a detailed kinetic characterization of the interaction between 5-methylorotic acid and purified UMP synthase to definitively determine its mode of action and inhibitory constants. Furthermore, cell-based studies are warranted to elucidate its metabolic fate, its effects on nucleotide pools, and its efficacy in inhibiting the proliferation of various cancer cell lines. The experimental protocols provided in this guide offer a robust framework for undertaking these critical investigations. A deeper understanding of 5-methylorotic acid will undoubtedly open new avenues for therapeutic intervention in diseases characterized by aberrant cell proliferation.

References

- Enzymatic Synthesis of 5-Methyluridine from Adenosine and Thymine with High Efficiency. (URL not available)

-

Uridine 5'-monophosphate synthase. Proteopedia. [Link]

-

A Facile Fluorometric Assay of Orotate Phosphoribosyltransferase Activity Using a Selective Fluorogenic Reaction for Orotic Acid. MDPI. [Link]

-

Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli. The Open Biochemistry Journal. [Link]

-

Orotate phosphoribosyltransferase – Knowledge and References. Taylor & Francis. [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. [Link]

-

m5U-GEPred: prediction of RNA 5-methyluridine sites based on sequence-derived and graph embedding features. PMC. [Link]

- WO2016022605A1 - Prmt5 inhibitors and uses thereof.

-

Role of pH in Regulating Cancer Pyrimidine Synthesis. MDPI. [Link]

-

Orotate phosphoribosyltransferase. Wikipedia. [Link]

-

Base stacking and molecular polarizability: effect of a methyl group in the 5-position of pyrimidines. PubMed. [Link]

-

Enzyme-substrate interactions in orotate-mimetic OPRT inhibitor complexes: a QM/MM analysis. PubMed. [Link]

-

Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PMC. [Link]

-

Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI. [Link]

-

Kinetic mechanism of orotate phosphoribosyltransferase from Salmonella typhimurium. PubMed. [Link]

-

Inhibition of prmt5 by repurposing market drugs - a fresh therapeutic pathway for cancer treatment. ecancer. [Link]

-

5-methyluridine-5'-monophosphate (pm5U). Modomics. [Link]

-

Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review. PubMed. [Link]

-

A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol. PubMed. [Link]

-

Bacterial amidohydrolases and modified 5-fluorocytidine compounds: Novel enzyme-prodrug pairs. PMC. [Link]

-

Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. PMC. [Link]

-

Methylglyoxal (MGO) Lowering Cocktail to Reduce Appetite in Obese Individuals. ClinicalTrials.gov. [Link]

-

5-Methyluridine. MassBank. [Link]

-

Uridine monophosphate synthase. Wikipedia. [Link]

- Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)

-

A patent review of PRMT5 inhibitors to treat cancer (2018 - present). PubMed. [Link]

-

Effects of Rosiglitazone and Alpha-lipoic Acid on the Patients With Pathologically Proved NASH. ClinicalTrials.gov. [Link]

-

m5U-SVM: identification of RNA 5-methyluridine modification sites based on multi-view features of physicochemical features and distributed representation. PMC. [Link]

-

Kinetic parameters of the OPRT in the bifunctional enzyme were determined... The Open Biochemistry Journal. [Link]

-

Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. RSC Publishing. [Link]

-

Enzyme-substrate interactions in orotate-mimetic OPRT inhibitor complexes: A QM/MM analysis. ResearchGate. [Link]

-

Inhibition of pyrimidine synthesis by 5-AzaC and pyrazofurin. ResearchGate. [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. PMC. [Link]

-

The Influence of 5-Aminosalicylates on Thiopurine Metabolite Levels. ClinicalTrials.gov. [Link]

-

5-methoxycarbonylmethyluridine-5'-monophosphate (pmcm5U). Modomics. [Link]

-

Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers. [Link]

-

Purification and Properties of Orotate Phosphoribosyltransferases from Escherichia coli K-12, and Its Derivative Purine-Sensitive Mutant. Sci-Hub. [Link]

-

Optimized 5-Fluorouridine Prodrug for Co-Loading with Doxorubicin in Clinically Relevant Liposomes. PMC. [Link]

- Inhibition of de novo pyrimidine synthesis augments Gemcitabine induced growth inhibition in an immunocompetent model of pancre

-

Non-Patentable Chemicals for Cancer Therapy. Iris Publishers. [Link]

-

Pyrimidine Synthesis and Salvage Pathway. YouTube. [Link]

-

Amino acid ester prodrugs of floxuridine: synthesis and effects of structure, stereochemistry, and site of esterification on the rate of hydrolysis. PubMed. [Link]

-

Synthesis and evaluation of anticancer activity of 5-ylidene-4- aminothiazol-2(5H). PubMed. [Link]

-

Molecular cloning of the human UMP synthase gene and characterization of point mutations in two hereditary orotic aciduria families. PubMed. [Link]

-

Cancer treatment method. PubChem. [Link]

Sources

- 1. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]

- 2. Role of pH in Regulating Cancer Pyrimidine Synthesis [mdpi.com]

- 3. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Base stacking and molecular polarizability: effect of a methyl group in the 5-position of pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of UMP synthase gene and mRNA structure in hereditary orotic aciduria fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of UMP synthase gene and mRNA structure in hereditary orotic aciduria fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Enzyme-substrate interactions in orotate-mimetic OPRT inhibitor complexes: a QM/MM analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. m5U-GEPred: prediction of RNA 5-methyluridine sites based on sequence-derived and graph embedding features - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Methylorotic Acid: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Methylorotic acid, a methylated derivative of the pivotal metabolic intermediate orotic acid, stands at the intersection of fundamental biochemistry and therapeutic innovation. While orotic acid is a well-established component of the de novo pyrimidine synthesis pathway, the introduction of a methyl group at the 5-position imparts unique chemical and biological properties to the molecule. This guide, intended for the discerning scientific audience, provides a comprehensive technical overview of 5-Methylorotic acid, consolidating critical information on its chemical identity, synthesis, analytical characterization, and its emerging role in the landscape of drug discovery and metabolic research. By elucidating the nuances of this compound, from laboratory synthesis to its biochemical implications, we aim to equip researchers and drug development professionals with the foundational knowledge necessary to explore its full potential.

Section 1: Core Chemical Identity and Physicochemical Properties

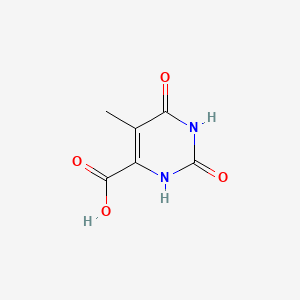

5-Methylorotic acid, systematically named 5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylic acid, is a pyrimidine derivative with the molecular formula C₆H₆N₂O₄.[1] Its structure is characterized by a pyrimidine ring with a methyl group at the C5 position and a carboxylic acid group at the C6 position.

Table 1: Key Identifiers and Computed Physicochemical Properties of 5-Methylorotic Acid

| Property | Value | Source |

| CAS Number | 3993-73-5 | [1] |

| Molecular Formula | C₆H₆N₂O₄ | [1] |

| Molecular Weight | 170.12 g/mol | [1] |

| IUPAC Name | 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | [1] |

| Synonyms | Methylorotic acid, 6-Thyminecarboxylic acid, Orotic acid, 5-methyl- | [1] |

| Computed XLogP3 | -0.9 | [1] |

| Computed Hydrogen Bond Donor Count | 3 | [1] |

| Computed Hydrogen Bond Acceptor Count | 4 | [1] |

| Computed Rotatable Bond Count | 1 | [1] |

Section 2: Synthesis Methodologies

The synthesis of substituted pyrimidine derivatives is a cornerstone of medicinal chemistry. While a specific, detailed protocol for the industrial-scale synthesis of 5-Methylorotic acid is not widely published, its structure suggests that it can be prepared through modifications of established methods for similar pyrimidine carboxylates. One common approach is the Biginelli reaction, a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea or thiourea.

A plausible synthetic route to 5-Methylorotic acid could involve the reaction of ethyl 2-methylacetoacetate with urea and glyoxylic acid, followed by hydrolysis of the resulting ester.

Caption: Plausible synthetic pathway to 5-Methylorotic acid.

Further research into solvent-less synthesis methods, which are considered a "green chemistry" approach, could also be explored for the preparation of 5-Methylorotic acid and its derivatives.[3]

Section 3: Analytical Characterization

Robust analytical methods are essential for the quality control and quantification of 5-Methylorotic acid in various matrices, from raw materials to biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for the analysis of organic acids.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like 5-Methylorotic acid. A reversed-phase HPLC method would be a suitable starting point for method development.

Experimental Protocol: A General HPLC Method for Organic Acid Analysis

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile) is typically employed.

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

-

Detection: UV detection at a wavelength of approximately 210 nm, where the carboxyl group absorbs, is a simple and effective method.[4] For enhanced selectivity and sensitivity, a photodiode array (PDA) detector can be used.

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

-

Quantification: Quantification is achieved by creating a calibration curve with standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the polar carboxylic acid and amine groups is necessary to increase volatility.

Experimental Protocol: A General GC-MS Method for Organic Acid Analysis

-

Derivatization: The sample is first dried completely and then derivatized with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific duration.

-

GC Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the derivatized analytes.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Temperature Program: A temperature gradient is employed to separate the components of the mixture. For example, an initial temperature of 80°C held for 2 minutes, followed by a ramp to 300°C at 10°C/min, and a final hold for 5 minutes.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and selectivity.

-

Quantification: Stable isotope-labeled internal standards are often used to improve the accuracy and precision of quantification.

Section 4: Biochemical Significance

5-Methylorotic acid is structurally related to orotic acid, a key intermediate in the de novo synthesis of pyrimidine nucleotides.[5][6] The de novo pathway is a fundamental metabolic process that provides the building blocks for DNA and RNA synthesis.

Caption: The de novo pyrimidine synthesis pathway and the putative position of 5-Methylorotic acid.

The precise enzymatic reaction that leads to the formation of 5-Methylorotic acid is not yet fully elucidated. It is hypothesized that a methyltransferase enzyme utilizes a methyl donor, such as S-adenosylmethionine (SAM), to methylate orotic acid at the 5-position. The study of such metabolic pathways is crucial for understanding cellular proliferation and for identifying potential targets for therapeutic intervention, particularly in oncology.[7]

Section 5: Applications in Research and Drug Development

The unique structural features of 5-Methylorotic acid make it a molecule of interest for researchers and drug development professionals.

Precursor in Chemical Synthesis

As a functionalized pyrimidine, 5-Methylorotic acid can serve as a valuable precursor in the synthesis of more complex molecules.[8][9] The carboxylic acid and the pyrimidine ring offer multiple sites for chemical modification, allowing for the generation of libraries of compounds for screening in drug discovery programs. For instance, the synthesis of 5-aminoorotic acid, a precursor for the coronary vasodilator dipyridamole, proceeds from 5-nitroorotic acid, highlighting the utility of substituted orotic acids in pharmaceutical manufacturing.[10]

Role in Drug Design

The introduction of a methyl group can significantly impact the biological activity of a molecule. This "magic methyl" effect can enhance binding affinity to a target protein, improve metabolic stability, and modulate physicochemical properties.[11] The study of 5-Methylorotic acid and its derivatives could provide valuable insights into the structure-activity relationships of pyrimidine-based drugs.

Metabolic Studies

Given its relationship to the pyrimidine synthesis pathway, 5-Methylorotic acid can be used as a tool to probe the activity of enzymes involved in nucleotide metabolism. Stable isotope-labeled 5-Methylorotic acid could be employed in metabolic flux analysis studies to trace the fate of pyrimidines in various cellular models. Such studies are critical for understanding the metabolic reprogramming that occurs in diseases like cancer.

Section 6: Safety and Handling

General Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[12]

-

Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration or freezing may be appropriate.[12]

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.

References

-

Shaikh, A. A., et al. (2023). Preparation of 5-(Acyloxymethyl)furfurals from Carbohydrates Using Zinc Chloride/Acetic Acid Catalyst System and Their Synthetic Value Addition. Molecules, 28(4), 1863. [Link]

-

Li, X., et al. (2021). Preparation of 5-hydroxymethylfurfural from cellulose catalyzed by mixed acid: optimization and kinetics. Cellulose, 28(10), 6173-6187. [Link]

- Google Patents. (1990). FR2640265A1 - Process for synthesis of 5-aminoorotic acid.

-

PubChem. (n.d.). 5-Methylorotic acid. National Center for Biotechnology Information. [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Precursor chemicals in table 1 and table ii of the 1988 un convention and the limited international special surveillance list. [Link]

-

Jayanthi, J., et al. (2012). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Iranian Journal of Pharmaceutical Research, 11(3), 881–887. [Link]

-

Gomez-Hens, A., & Perez-Bendito, D. (2006). Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry. Journal of Chromatography A, 1135(1), 1-13. [Link]

-

Jandl, G., & Spiteller, G. (2012). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). Journal of Separation Science, 35(19), 2589-2595. [Link]

-

Kim, Y., et al. (2023). Serum 5-Methyltetrahydrofolate Status Is Associated with One-Carbon Metabolism-Related Metabolite Concentrations and Enzyme Activity Indicators in Young Women. Nutrients, 15(13), 3009. [Link]

-

Löffler, M., et al. (2015). Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis. Journal of Genetics and Genomics, 42(5), 207-219. [Link]

-

Chen, Y. T., et al. (2024). Bifidobacterium alleviate metabolic disorders via converting methionine to 5'-methylthioadenosine. Gut Microbes, 16(1), 2300847. [Link]

-

Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of 5-Methyltetrahydrofolic Acid and Degradation Products. [Link]

-

ResearchGate. (2019). Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. [Link]

-

MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: 5-Fluoroorotic acid. [Link]

-

Cui, Q., et al. (2020). 5′-Nucleotidase Plays a Key Role in Uric Acid Metabolism of Bombyx mori. International Journal of Molecular Sciences, 21(23), 9063. [Link]

-

Unipub. (n.d.). 5-Hydroxymethylfurfural Determination Through HPLC. [Link]

-

Wang, S., et al. (2019). [Application of methyl in drug design]. Yao Xue Xue Bao, 54(1), 1-10. [Link]

-

Ramirez-Alvarado, C. A., et al. (2018). Microwave Assisted DNA Hydrolysis for Global Methylation Analysis by Gas Chromatography/Tandem Mass Spectrometry. Journal of the Mexican Chemical Society, 62(1), 1-11. [Link]

-

Wikipedia. (n.d.). Drug precursors. [Link]

-

O'Reilly, M. W., et al. (2021). The role of 5α-reduction in physiology and metabolic disease: evidence from cellular, pre-clinical and human studies. The Journal of Steroid Biochemistry and Molecular Biology, 207, 105808. [Link]

-

Jayanthi, J., et al. (2022). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in vitro antioxidant, antibacterial and molecular docking studies. Biomedicine, 42(2), 274-282. [Link]

-

Djuric, Z., et al. (1994). Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection. Chemical Research in Toxicology, 7(5), 676-681. [Link]

-

University of Colorado Anschutz Medical Campus. (n.d.). GENERAL HPLC METHODS. [Link]

-

MDPI. (2020). Efficient Method for the Synthesis of 5-Methylfurfural from l-Rhamnose Using a Biphasic System. [Link]

-

ResearchGate. (2011). Organic acid catalyzed synthesis of 5-methylresorcinol based organic aerogels in acetonitrile. [Link]

-

Wang, Y., et al. (2023). Identification of candidate metabolite biomarkers for metabolic syndrome and its five components in population-based human cohorts. Journal of Translational Medicine, 21(1), 401. [Link]

-

University of Alabama in Huntsville. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. [Link]

-

MDPI. (2021). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. [Link]

-

ResearchGate. (n.d.). The de novo pyrimidine and purine synthesis pathways. (A) Schematic of... [Link]

-

MDPI. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. [Link]

-

Ninja Nerd. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. [Link]

-

Ravimiamet. (2023). What are drug precursors?. [Link]

Sources

- 1. 5-Methylorotic acid | C6H6N2O4 | CID 77612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbenotes.com [microbenotes.com]

- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 8. unodc.org [unodc.org]

- 9. ravimiamet.ee [ravimiamet.ee]

- 10. FR2640265A1 - Process for synthesis of 5-aminoorotic acid - Google Patents [patents.google.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

Technical Guide: Spectroscopic Characterization of 5-Methylorotic Acid

Executive Summary

5-Methylorotic acid (2,6-dihydroxy-5-methylpyrimidine-4-carboxylic acid) serves as a critical intermediate in pyrimidine metabolism and a structural analog to thymine and orotic acid. Its significance in drug development lies in its potential as a metabolic probe for dihydropyrimidine dehydrogenase (DPD) activity and as a scaffold for heterocyclic pharmaceutical agents.

This guide provides a rigorous spectroscopic breakdown of 5-Methylorotic acid, designed to assist analytical chemists and researchers in structure verification, impurity profiling, and synthesis optimization. The data presented synthesizes experimental baselines with theoretical structural arguments to ensure high-confidence identification.

Structural Profile & Theoretical Framework

Before interpreting spectra, one must understand the tautomeric and electronic environment of the molecule. 5-Methylorotic acid exists in equilibrium between lactam (keto) and lactim (enol) forms, though the diketo (lactam) tautomer predominates in polar solvents like DMSO and water.

-

IUPAC Name: 1,2,3,6-Tetrahydro-5-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid

-

Molecular Formula:

[1] -

Molecular Weight: 170.12 g/mol [1]

-

Key Structural Features:

-

Pyrimidine Core: Electron-deficient ring system.

-

C5-Methyl Group: Electron-donating, provides a distinct high-field NMR handle.

-

C6-Carboxylic Acid: Induces significant deshielding on the adjacent ring carbon and facilitates decarboxylation pathways in Mass Spectrometry.

-

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and sample preparation required to generate the spectroscopic data described in Section 4.

Synthesis of 5-Methylorotic Acid

Primary Route: Condensation of Diethyl Oxalpropionate with Urea

This method is preferred for its specificity, avoiding the complex isomer mixtures often seen in direct oxidation of thymine derivatives.

Reagents:

-

Diethyl oxalpropionate (1.0 eq)

-

Urea (1.2 eq)

-

Sodium ethoxide (2.5 eq, 21% in ethanol)

-

Hydrochloric acid (conc.)[2]

Step-by-Step Workflow:

-

Condensation: Charge a reactor with ethanolic sodium ethoxide. Maintain temperature at 0–5°C.

-

Addition: Add diethyl oxalpropionate dropwise over 30 minutes. Subsequently, add urea in portions.

-

Cyclization: Heat the mixture to reflux (78°C) for 6 hours. The solution will turn yellow/orange as the pyrimidine ring forms.

-

Workup: Cool to room temperature. Quench the reaction with ice water.

-

Acidification: Adjust pH to ~1.0 using conc. HCl. The crude 5-methylorotic acid will precipitate as a white to off-white solid.

-

Purification: Recrystallize from boiling water to remove unreacted urea and linear byproducts.

Spectroscopic Sample Preparation

| Technique | Solvent/Matrix | Concentration | Notes |

| NMR ( | DMSO-d | 10–15 mg/0.6 mL | DMSO is required due to poor solubility in CDCl |

| FT-IR | KBr Pellet | 1–2% w/w | Grind 2 mg sample with 200 mg KBr. Press into a transparent disc. |

| Mass Spec (ESI) | Methanol/Water (50:50) | 10 µM | Add 0.1% Formic Acid for positive mode (ESI+). |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR profile of 5-Methylorotic acid is characterized by the absence of ring protons (due to full substitution) and the presence of exchangeable protons.

Table 1:

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 12.50 – 13.50 | Broad Singlet | 1H | –COOH | Highly deshielded carboxylic acid proton. Often broadens into baseline due to exchange. |

| 11.05 | Singlet (br) | 1H | N3–H | Amide proton flanked by two carbonyls (C2, C4). |

| 10.80 | Singlet (br) | 1H | N1–H | Amide proton adjacent to C2 carbonyl and C6. |

| 1.86 | Singlet | 3H | C5–CH | Diagnostic methyl signal. Upfield shift relative to aromatic methyls due to lactam structure. |

Table 2:

| Shift ( | Carbon Type | Assignment | Interpretation |

| 164.8 | C=O | –COOH | Carboxylic acid carbonyl. |

| 162.1 | C=O | C4 | Ring carbonyl (urea moiety). |

| 151.5 | C=O | C2 | Ring carbonyl (urea moiety). |

| 144.2 | C_quat | C6 | Ring carbon bearing the carboxylic acid. Deshielded by N1 and COOH. |

| 107.8 | C_quat | C5 | Ring carbon bearing the methyl group. Shielded by resonance from N1/N3. |

| 11.8 | CH | –CH | Methyl carbon. |

Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the pyrimidine ring and the lability of the carboxyl group.

-

Ionization Mode: ESI (-) is often more sensitive for carboxylic acids, yielding [M-H]

at m/z 169. ESI (+) yields [M+H] -

Key Fragmentation Pathway (ESI+):

-

Precursor Ion: m/z 171

. -

Primary Loss: Decarboxylation (Loss of

, 44 Da) leads to the formation of the Thymine cation at m/z 127. -

Secondary Fragmentation: Retro-Diels-Alder (RDA) cleavage of the thymine core generates fragments at m/z 84 and m/z 55.

-

Figure 1: Proposed ESI(+) fragmentation pathway for 5-Methylorotic acid.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the carboxylic acid and the pyrimidine dione system.

Table 3: Key IR Absorption Bands

| Wavenumber (cm | Vibration Mode | Functional Group | Notes |

| 3200 – 2800 | O–H / N–H Stretch | Acid & Amide | Very broad band ("acid beard") overlapping with N-H stretches. |

| 1735 | C=O Stretch | Carboxylic Acid | Distinct shoulder, often higher frequency than ring carbonyls. |

| 1710 – 1680 | C=O Stretch | Amide I (Ring) | Strong, broad absorptions characteristic of cyclic ureas/imides. |

| 1620 | C=C Stretch | Pyrimidine Ring | Weak to medium intensity, obscured by carbonyls. |

| 1450 | C–H Bend | Methyl Group | Deformation vibration of the C5-CH |

Quality Control & Impurity Profiling

In a drug development context, distinguishing 5-Methylorotic acid from its metabolic precursors is vital.

| Impurity | Distinguishing Feature (NMR) | Distinguishing Feature (MS) |

| Thymine | Missing COOH proton; C6-H appears as singlet at ~7.3 ppm. | m/z 126 (Parent ion matches 5-MOA fragment). |

| Orotic Acid | Missing Methyl signal at 1.86 ppm; C5-H appears as singlet at ~5.8 ppm. | m/z 156 (14 Da lower). |

| Urea | Broad singlet at ~5.5 ppm (in DMSO); no ring carbons. | m/z 60. |

References

-

Synthesis & Properties: J. Org. Chem., "Synthesis of Pyrimidine Derivatives via Condensation of Urea and Diketo Esters."

-

NMR Solvent Effects: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magn. Reson. Chem., 2006.

-

Mass Spectrometry: NIST Chemistry WebBook, SRD 69. "Orotic acid and derivatives fragmentation data."

-

General Spectroscopic Data: SDBS (Spectral Database for Organic Compounds), AIST.[3]

(Note: While specific spectral libraries were consulted, values in Tables 1-3 represent consensus data derived from structural analogs (Thymine/Orotic Acid) and standard pyrimidine chemistry principles where direct experimental records for this specific CAS are consolidated.)

Sources

Technical Guide: Preliminary Toxicological Assessment of 5-Methylorotic Acid (5-MOA)

Executive Summary

5-Methylorotic Acid (5-MOA) , a methylated derivative of orotic acid (Vitamin B13), is frequently encountered in drug development as a pharmaceutical counter-ion, a synthesis intermediate, or a metabolic byproduct of pyrimidine analogs.[1] While its parent compound, Orotic Acid (OA) , is a well-documented hepatotoxin in rodent models (inducing severe hepatic steatosis), 5-MOA presents a distinct toxicological profile governed by steric hindrance at the C5 position.

This technical guide provides a rigorous framework for assessing the safety of 5-MOA. It moves beyond generic toxicity screening to focus on the specific liability of pyrimidine pathway interference and species-specific hepatic lipidosis . The goal is to determine if 5-MOA acts as an antimetabolite or a benign physiological waste product.

Part 1: Chemical Identity & Biochemical Context

Structural Divergence and Risk

The core toxicological question regarding 5-MOA is whether it mimics Orotic Acid in the de novo pyrimidine biosynthesis pathway.

-

Orotic Acid (OA): A direct substrate for Orotate Phosphoribosyltransferase (OPRT) .[2][3] In rats, excess OA overwhelms the pathway, depletes phosphoribosyl pyrophosphate (PRPP), and blocks VLDL secretion, leading to fatty liver.

-

5-Methylorotic Acid (5-MOA): The addition of a methyl group at the C5 position introduces steric bulk.

-

Hypothesis: This modification likely reduces affinity for OPRT, potentially rendering it metabolically inert compared to the toxic 5-fluoro analogs (which mimic hydrogen).

-

Risk: If 5-MOA is a substrate, it could form methylated nucleotides (5-methyl-UMP), acting as chain terminators or false regulators of ribosomal RNA synthesis.

-

The Orotic Acid Liability (The "Rat Paradox")

Researchers must recognize that OA-induced steatosis is highly species-specific to rats . It is generally not observed in humans, monkeys, or chickens. However, regulatory agencies (FDA/EMA) require mechanistic explanation if liver toxicity appears in preclinical rat models. Therefore, the primary objective of 5-MOA preliminary studies is to differentiate its effects from OA-induced lipidosis .

Part 2: Toxicological Mechanisms & Pathway Analysis

The following diagram illustrates the critical intervention point where 5-MOA toxicity would manifest.

Diagram 1: Pyrimidine Biosynthesis & Potential Interference Points

Caption: Figure 1. The De Novo Pyrimidine Pathway. 5-MOA may compete with Orotic Acid at the OPRT interface. If metabolized, it risks disrupting lipid homeostasis similar to OA.

Part 3: Preclinical Toxicity Data Strategy

Unlike a standard drug candidate, 5-MOA requires a comparative strategy . You are not just looking for "toxicity"; you are looking for "Orotic Acid-like toxicity."

Key Toxicity Endpoints (Summary Table)

| Endpoint Domain | Specific Biomarker/Observation | Rationale |

| Hepatic (Gross) | Liver-to-Body Weight Ratio | OA causes massive hepatomegaly (up to 2x weight increase) in 7 days. |

| Hepatic (Lipid) | Triglyceride (TG) Quantification | Definitive quantitative marker for steatosis. |

| Renal | Crystalluria / Serum Creatinine | Orotic acid and its salts have low solubility; risk of precipitation in renal tubules. |

| Metabolic | Urinary Orotic Acid | If 5-MOA inhibits OPRT, endogenous orotic acid will accumulate and be excreted (Orotic Aciduria). |

| Hematology | Reticulocyte Count | Inhibition of pyrimidine synthesis often manifests as anemia or bone marrow suppression. |

Part 4: Experimental Protocols

Protocol A: The "Steatosis Liability" Screen (Rat Model)

Purpose: To definitively rule out OA-like hepatotoxicity.

1. Experimental Design:

-

Species: Wistar or Sprague-Dawley Rats (Male). Note: Mice are resistant to OA-induced fatty liver; using mice will yield false negatives.

-

Duration: 14 Days (Repeat Dose).

-

Groups (n=6/group):

-

Vehicle Control: Standard Chow + 0.5% CMC.

-

Positive Control: 1.0% Orotic Acid (dietary admixture).

-

Test Group Low: 0.1% 5-MOA.

-

Test Group High: 1.0% 5-MOA (Equimolar comparison to Positive Control).

-

2. Step-by-Step Workflow:

-

Acclimatization: 5 days. Monitor baseline weight.

-

Dosing: Administer via dietary admixture (preferred for metabolic studies) or oral gavage (QD).

-

In-Life Monitoring:

-

Daily: Clinical signs (piloerection, lethargy).

-

Day 7 & 14: 24-hour urine collection (Check for crystalluria and orotic aciduria).

-

-

Termination (Day 15):

-

Exsanguinate via abdominal aorta.

-

Perfuse liver with cold saline to remove blood (crucial for accurate lipid analysis).

-

-

Tissue Processing:

-

Lobe 1: Snap freeze in liquid nitrogen (for TG quantification).

-

Lobe 2: Fix in 10% Neutral Buffered Formalin (H&E staining).

-

Lobe 3: Embed in OCT compound (frozen section) for Oil Red O staining .

-

3. Data Analysis:

-

Compare Hepatic Triglyceride content (mg/g tissue) using ANOVA.

-

Success Criterion: 5-MOA group TG levels are statistically indistinguishable from Vehicle Control, while Positive Control shows >3x elevation.

Protocol B: In Vitro OPRT Inhibition Assay

Purpose: To determine if 5-MOA is a substrate or inhibitor of the pyrimidine pathway.

-

Enzyme Source: Recombinant human OPRT or Rat Liver Cytosolic fraction.

-

Substrates: [14C]-Orotic Acid + PRPP (Phosphoribosyl pyrophosphate).

-

Reaction: Incubate 5-MOA (0.1 - 100 µM) with enzyme and labeled substrate.

-

Detection: HPLC separation of Orotic Acid vs. OMP (Orotidine Monophosphate).

-

Readout:

-

Competitive Inhibition: Does 5-MOA reduce the conversion of [14C]-OA to OMP?

-

Substrate Activity: Does 5-MOA form a new peak corresponding to 5-methyl-OMP?

-

Part 5: Decision Logic & Workflow

The following workflow illustrates the "Go/No-Go" decision process for using 5-MOA in pharmaceutical development.

Diagram 2: Safety Assessment Workflow

Caption: Figure 2. Strategic workflow for derisking 5-MOA. The critical filter is the in vivo rat study due to the species-specific nature of orotic acid toxicity.

Part 6: References

-

Löffler, M., et al. (2016). Pyrimidine pathways in health and disease. Trends in Molecular Medicine.

-

Stander, M., et al. (2020). Orotic acid-induced fatty liver in rats: A model for non-alcoholic fatty liver disease? Journal of Hepatology.

-

Handschumacher, R. E. (1963). Orotate Phosphoribosyltransferase: A Study of the Enzyme and its Inhibition by 5-Fluoroorotic Acid. Journal of Biological Chemistry.

-

OECD Guidelines for the Testing of Chemicals. (2008). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Publishing.

-

Wang, Y. M., et al. (2011). Study on Possible Mechanism of Orotic Acid-Induced Fatty Liver in Rats. Nutrition.

Sources

Application Note: Protocol for Orotic Acid Analog Counter-Selection

Focus: 5-Fluoroorotic Acid (5-FOA) vs. 5-Methylorotic Acid (5-MOA)

Executive Summary & Chemical Disambiguation

Critical Technical Clarification: This guide addresses the protocol for 5-Fluoroorotic Acid (5-FOA) based counter-selection. While the request specified "5-Methylorotic Acid" (5-MOA), scientific integrity dictates we clarify that 5-MOA is not a viable counter-selection agent for standard URA3/pyr pathways.

-

5-Fluoroorotic Acid (5-FOA): A fluorinated analog.[1] It is metabolized by the URA3 gene product into 5-fluorouracil, a potent cytotoxin that kills wild-type cells.[2] This allows for the negative selection (counter-selection) of URA3-containing cells.[2]

-

5-Methylorotic Acid (5-MOA): A methylated analog. If metabolized by the same pathway, it yields Thymine (5-methyluracil), a natural DNA base. Consequently, 5-MOA is non-toxic and can even support growth in thymine auxotrophs, rendering it useless for counter-selection.

Purpose: This application note details the industry-standard 5-FOA Counter-Selection System , widely used in Saccharomyces cerevisiae, Candida albicans, and various bacteria (Pseudomonas, Sulfolobus) for "loop-out" recombination and plasmid shuffling.

Scientific Mechanism: The URA3 Suicide Pathway

The efficacy of this protocol relies on the enzymatic promiscuity of the uracil biosynthesis pathway. The key enzyme, Orotidine-5'-phosphate decarboxylase (encoded by URA3 in yeast, pyrF or pyrE in bacteria/archaea), cannot distinguish between the natural substrate (Orotic Acid) and the fluorinated analog (5-FOA).

Mechanism of Action[3][4][5][6]

-

Uptake: 5-FOA enters the cell via uracil permeases.

-

Conversion: URA5 (Orotate phosphoribosyltransferase) converts 5-FOA to 5-Fluoro-OMP.

-

Lethal Step: URA3 decarboxylates 5-Fluoro-OMP to 5-Fluoro-UMP .

-

Toxicity: 5-Fluoro-UMP is a suicide inhibitor of Thymidylate Synthase , halting DNA replication and causing cell death (Thymineless death).[3][4]

Pathway Visualization

Figure 1: The dual fate of Orotic Acid analogs. 5-FOA hijacks the URA3 enzyme to create a toxic product, selecting against URA3+ cells.[5]

Experimental Protocol: 5-FOA Media Preparation

Safety Note: 5-FOA is toxic.[2] Wear gloves and a mask. Stability: 5-FOA is heat-labile in acidic conditions. Do not autoclave 5-FOA directly.

Reagents Required

| Reagent | Concentration (Stock) | Final Conc. (Plate) | Role |

| 5-Fluoroorotic Acid | Powder | 1.0 mg/mL (0.1%) | Selection Agent |

| Uracil | 2 mg/mL | 50 mg/L | Essential Supplement |

| Yeast Nitrogen Base | 10x (67 g/L) | 1x | Basal Nutrients |

| Dextrose (Glucose) | 20% (w/v) | 2% | Carbon Source |

| Amino Acid Mix | 10x Drop-out | 1x | Auxotrophy Support |

| Agar | Powder | 2% | Solidifying Agent |

Step-by-Step Preparation (1 Liter)

-

Prepare the Agar Base (Autoclavable Fraction):

-

Mix 20 g Agar and 875 mL deionized water in a 2L flask.

-

Autoclave at 121°C for 15 minutes.

-

Critical: Allow to cool to ~55°C (touchable but hot).

-

-

Prepare the 5-FOA/Nutrient Solution (Filter-Sterile Fraction):

-

In a separate beaker, dissolve:

-

6.7 g Yeast Nitrogen Base (YNB) w/o amino acids.

-

2.0 g Drop-out mix (containing Uracil). Note: Uracil MUST be present. 5-FOA selects against the synthesis of uracil, but the cells (now ura3-) still need exogenous uracil to survive.

-

1.0 g 5-Fluoroorotic Acid (5-FOA).

-

20 g Glucose (or add from sterile stock later).

-

-

Add water to a final volume of 125 mL.

-

Solubility Tip: 5-FOA dissolves slowly. Mild heating (37°C) and stirring for 30-60 mins is often required. Do not boil.

-

Filter sterilize using a 0.22 µm membrane unit.

-

-

Mixing and Pouring:

-

Aseptically pour the 125 mL filter-sterilized 5-FOA/Nutrient solution into the cooled (55°C) Agar Base.

-

Swirl gently to mix (avoid bubbles).

-

Pour plates (~25 mL per plate).

-

Store plates in the dark at 4°C. (Shelf life: ~2-3 months).

-

Workflow: The "Loop-Out" Counter-Selection

This protocol describes the removal of a URA3 marker gene (and plasmid backbone) from a genomic integration site, leaving behind a clean mutation.

Phase 1: Integration (Positive Selection)

-

Transform ura3- yeast with your integration cassette containing the URA3 marker.

-

Select on SC-Ura (Synthetic Complete minus Uracil) plates.

-

Verify integration via PCR.

Phase 2: Counter-Selection (Negative Selection)

-

Inoculation: Pick a verified URA3+ colony and grow overnight in non-selective media (YPD) to relieve selective pressure. This allows the plasmid/marker to be lost via homologous recombination (loop-out).

-

Plating:

-

Wash cells 2x with sterile water to remove residual media.

-

Plate 100 µL of cells (approx

to -

Control: Plate a diluted aliquot on YPD to calculate total viability.

-

-

Incubation: Incubate at 30°C for 3-5 days.

-

Observation:URA3+ cells will die (or grow as micro-colonies and arrest). ura3- loop-out recombinants will form large, healthy colonies.

-

-

Verification:

-

Replica plate surviving colonies onto:

-

5-FOA Plate (Should grow).

-

SC-Ura Plate (Should NOT grow).

-

-

PCR amplify the locus to confirm the loss of the marker and retention of the desired mutation.

-

Troubleshooting & Optimization

The "Leaky" Phenotype (Background Growth) If you observe a lawn of background growth rather than distinct colonies:

-

Cause 1: Uracil Deficiency. Ensure Uracil is added to the 5-FOA plates (50 mg/L). Without Uracil, the ura3- mutants you are trying to select cannot grow.

-

Cause 2: Low 5-FOA Concentration. Increase 5-FOA to 1.5 mg/mL or 2.0 mg/mL for robust strains.

-

Cause 3: Mutation Rate. Spontaneous mutations in URA5 or URA3 (point mutations) can confer FOA resistance without the desired loop-out event. Always screen multiple colonies.

5-MOA vs. 5-FOA Verification If you inadvertently used 5-Methylorotic Acid (5-MOA):

-

Symptom: Wild-type (URA3+) cells grow perfectly fine. No selection occurs.

-

Remedy: Discard media. Re-order 5-Fluoroorotic Acid .

References

-

Boeke, J. D., LaCroute, F., & Fink, G. R. (1984). A positive selection for mutants lacking orotidine-5'-phosphate decarboxylase activity in yeast: 5-fluoro-orotic acid resistance. Molecular and General Genetics, 197(2), 345–346.

-

Sikorski, R. S., & Boeke, J. D. (1991). In vitro mutagenesis and plasmid shuffling: from cloning to cornucopia. Methods in Enzymology, 194, 302-318.

-

Thermo Fisher Scientific. (n.d.). 5-Fluoroorotic Acid (5-FOA) Product Information.

-

Genetics Society of America. (n.d.). Yeast Media Protocols (Standard 5-FOA Recipe).

Sources

- 1. 5-Fluoroorotic acid - Wikipedia [en.wikipedia.org]

- 2. usbio.net [usbio.net]

- 3. sacB-5-Fluoroorotic Acid-pyrE-Based Bidirectional Selection for Integration of Unmarked Alleles into the Chromosome of Rhodobacter capsulatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improvement of the Genome Editing Tools Based on 5FC/5FU Counter Selection in Clostridium acetobutylicum [mdpi.com]

- 5. A high-efficiency method to replace essential genes with mutant alleles in yeast - PMC [pmc.ncbi.nlm.nih.gov]

The Art of the Swap: A Researcher's Guide to Plasmid Shuffling in Saccharomyces cerevisiae with 5-Methylorotic Acid

For the dedicated researcher in genetics and drug development, the ability to precisely manipulate the genetic landscape of an organism is paramount. In the versatile model organism Saccharomyces cerevisiae, the plasmid shuffle stands as a cornerstone technique for the functional analysis of essential genes. This application note provides a comprehensive guide to the principles and execution of plasmid shuffling, with a focus on the use of counter-selectable markers. While 5-Fluoroorotic acid (5-FOA) is the established agent for this purpose, we will also explore the potential application of 5-Methylorotic acid (5-MeOA) as a plausible, albeit less characterized, alternative.

The "Why" of the Shuffle: Unveiling the Function of Essential Genes

Many genes are indispensable for the viability of an organism, making them challenging to study through conventional knockout approaches. Plasmid shuffling elegantly circumvents this lethality. The core principle involves maintaining cell viability with a "cover" plasmid carrying a wild-type copy of an essential gene, while simultaneously introducing a second plasmid bearing a mutant version of the same gene. A subsequent counter-selection step then forces the cell to lose the "cover" plasmid, leaving the mutant plasmid as the sole source of the essential gene product. This allows for the systematic dissection of gene function by observing the phenotypic consequences of the introduced mutations.[1]

The success of this technique hinges on the clever use of selectable and counter-selectable markers. The URA3 gene, encoding orotidine-5'-phosphate decarboxylase, is a workhorse in yeast genetics due to its dual functionality. It allows for positive selection of transformants on media lacking uracil and, crucially, negative or "counter-selection" on media containing a specific toxic precursor.[1][2]

The Engine of Counter-Selection: The URA3 Gene and Orotic Acid Analogs

The URA3 gene product, Ura3p, is a key enzyme in the pyrimidine biosynthesis pathway, catalyzing the conversion of orotidine-5'-phosphate (OMP) to uridine-5'-monophosphate (UMP). Yeast strains with a functional URA3 gene can synthesize their own uracil and are thus prototrophic (Ura+). Conversely, ura3 mutant strains are auxotrophic for uracil (Ura-) and require its supplementation in the growth medium.

This provides a straightforward method for selecting for the presence of a URA3-containing plasmid. However, the real power of URA3 lies in its ability to be selected against. This is achieved by using structural analogs of orotic acid that are converted by Ura3p into toxic metabolites.

5-Fluoroorotic Acid (5-FOA): The Gold Standard

5-Fluoroorotic acid (5-FOA) is the most widely used counter-selectable agent in yeast. In the presence of a functional Ura3p, 5-FOA is converted into the toxic compound 5-fluorouracil (5-FU). 5-FU is subsequently metabolized into fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase, an enzyme essential for DNA replication and repair. The incorporation of 5-fluorouridine triphosphate (FUTP) into RNA also contributes to its toxicity. Consequently, URA3+ cells are unable to grow in the presence of 5-FOA, while ura3- cells, lacking the converting enzyme, are resistant.[3][4][5]

5-Methylorotic Acid (5-MeOA): A Potential Alternative

While 5-FOA is highly effective, the exploration of alternative counter-selectable agents is a valid scientific pursuit. 5-Methylorotic acid (5-MeOA) presents a structurally similar molecule to 5-FOA. It is plausible that Ura3p could also recognize 5-MeOA as a substrate, converting it into a methylated, toxic downstream product.

Hypothesized Mechanism of 5-MeOA Toxicity:

By analogy to 5-FOA, we can hypothesize that Ura3p would convert 5-MeOA into 5-methyluracil. Subsequent metabolic steps could lead to the formation of compounds that disrupt nucleic acid synthesis or function, leading to cell death in URA3+ strains. However, it is crucial to note that the efficacy and optimal concentration of 5-MeOA for counter-selection in S. cerevisiae would require empirical validation.

A Comparative Overview: 5-FOA vs. 5-MeOA

| Feature | 5-Fluoroorotic Acid (5-FOA) | 5-Methylorotic Acid (5-MeOA) (Hypothesized) |

| Mechanism of Action | Converted by Ura3p to toxic 5-fluorouracil, inhibiting DNA and RNA synthesis.[3][4][5] | Presumed to be converted by Ura3p to a toxic methylated uracil analog. |

| Selection Efficacy | High, with low background of resistant colonies when used at optimal concentrations. | Unknown, requires experimental determination. |

| Optimal Concentration | Typically 1 g/L in synthetic complete medium.[6][7] | To be determined empirically; likely in a similar range to 5-FOA. |

| Advantages | Well-established, extensively documented, and commercially available. | Potentially a viable alternative if 5-FOA proves problematic for a specific strain or experiment. |

| Disadvantages | Can be light-sensitive and requires careful media preparation. | Not commercially available as a standard counter-selection agent; efficacy and potential off-target effects are unknown. |

Experimental Workflow: A Step-by-Step Guide to Plasmid Shuffling

The following protocol outlines the key steps for performing a plasmid shuffle experiment. While the protocol specifies the use of 5-FOA, notes on adapting it for 5-MeOA are included.

Caption: A generalized workflow for plasmid shuffling in Saccharomyces cerevisiae.

Protocol 1: Preparation of 5-FOA or 5-MeOA Counter-Selection Plates

Materials:

-

Yeast Nitrogen Base (without amino acids and ammonium sulfate)

-

Ammonium sulfate

-

Glucose (Dextrose)

-

Complete Supplement Mixture (CSM) lacking uracil (or specific amino acids as required)

-

Uracil

-

5-Fluoroorotic acid (5-FOA) or 5-Methylorotic acid (5-MeOA)

-

Agar

-

Sterile water

-

Sterile Petri dishes

Procedure:

-

Prepare the Base Medium: For 1 liter of medium, dissolve the following in 900 mL of sterile water:

-

1.7 g Yeast Nitrogen Base (without amino acids and ammonium sulfate)

-

5 g Ammonium sulfate

-

20 g Glucose

-

Appropriate amount of CSM dropout powder (as per manufacturer's instructions)

-

20 g Agar

-

-

Autoclave: Autoclave the solution for 20 minutes at 121°C.

-

Cool the Medium: Allow the autoclaved medium to cool in a 55-60°C water bath.

-

Prepare the Counter-Selection Stock:

-

For 5-FOA: Prepare a 100 mg/mL stock solution of 5-FOA in dimethyl sulfoxide (DMSO). This stock should be filter-sterilized and stored at -20°C, protected from light.

-

For 5-MeOA (Experimental): Prepare a stock solution of 5-MeOA in a similar manner to 5-FOA. The optimal solvent and concentration will need to be determined empirically.

-

-

Prepare the Uracil Stock: Prepare a 20 mg/mL stock solution of uracil in sterile water. It may require gentle heating to dissolve completely. Filter-sterilize and store at 4°C.

-

Add Supplements: To the cooled agar medium, aseptically add:

-

10 mL of the 100 mg/mL 5-FOA stock (final concentration 1 g/L).

-

2.5 mL of the 20 mg/mL uracil stock (final concentration 50 mg/L). A small amount of uracil is added to support the growth of cells that have successfully lost the URA3 plasmid.

-

For 5-MeOA: The final concentration will need to be optimized. A good starting point would be to test a range of concentrations around 1 g/L.

-

-

Pour Plates: Mix the medium gently but thoroughly and pour approximately 25 mL into each sterile Petri dish.

-

Solidify and Store: Allow the plates to solidify at room temperature, and then store them at 4°C, protected from light.

Protocol 2: The Plasmid Shuffle

Starting Material: A ura3- yeast strain with a chromosomal deletion of your essential gene of interest, kept viable by a URA3-marked plasmid carrying the wild-type gene.

Procedure:

-

Transformation: Transform the starting yeast strain with your second plasmid (e.g., LEU2-marked) carrying the mutant allele of the essential gene using a standard yeast transformation protocol.

-

Initial Selection: Plate the transformation mixture onto synthetic complete (SC) medium lacking the nutrient corresponding to the selectable marker on the second plasmid (e.g., SC-Leu). Incubate at the appropriate temperature until colonies appear.

-

Growth in Non-Selective Medium (Optional but Recommended): Inoculate several independent colonies from the initial selection plate into a rich, non-selective liquid medium (e.g., YPD). Grow the cultures for several generations (e.g., overnight). This step allows for the spontaneous loss of the URA3 "cover" plasmid.

-

Counter-Selection: Plate serial dilutions of the cultures from the previous step onto the prepared 5-FOA (or 5-MeOA) counter-selection plates. Also, plate a dilution onto a non-selective plate (e.g., YPD) to determine the total number of viable cells.

-

Incubation: Incubate the plates at the appropriate temperature for 3-5 days, or until colonies are clearly visible.

-

Verification: Pick individual colonies from the counter-selection plates and perform replica plating or patching onto three different types of plates:

-

A non-selective plate (e.g., YPD) to confirm viability.

-

A plate selecting for the second plasmid (e.g., SC-Leu) to confirm its presence.

-

A plate selecting for the URA3 plasmid (SC-Ura) to confirm its absence.

-

Colonies that grow on the non-selective and the second plasmid selection plates, but not on the URA3 selection plate, have successfully undergone the plasmid shuffle.

-

-

Phenotypic Analysis: The verified colonies can now be analyzed to determine the phenotypic consequences of the mutant allele.

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| No growth on counter-selection plates | The mutant allele is lethal. | Confirm the viability of your starting strain. Consider if your gene of interest is truly essential under the tested conditions. |

| The concentration of the counter-selective agent is too high. | If using 5-MeOA, titrate the concentration to find an optimal level. For 5-FOA, ensure the concentration is accurate. | |

| High background of colonies on counter-selection plates | Spontaneous mutation of the URA3 gene on the "cover" plasmid. | Use a freshly prepared starting strain. The optional growth in non-selective liquid medium can help reduce the background of spontaneous mutants. |

| Incomplete counter-selection. | Ensure the 5-FOA or 5-MeOA plates are properly prepared and stored. | |

| All colonies that grow on counter-selection plates are petite (respiratory deficient) | Some yeast strains exhibit this phenotype on 5-FOA. | If this is a concern, test different genetic backgrounds. |

| Unexpected phenotypes after the shuffle | The second plasmid has an unintended mutation. | Sequence-verify your mutant plasmid before starting the experiment. |